[2-(3-Phenylpropoxy)phenyl]amine hydrochloride
Description
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 108715-56-6) is a primary amine hydrochloride salt with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.77 g/mol . It features a phenylpropoxy group attached to the 2-position of a benzene ring and a primary amine group protonated as a hydrochloride salt. This compound is widely used as a building block in organic synthesis, drug discovery, and agrochemical development due to its structural versatility and reactivity . Its applications include serving as an intermediate in the synthesis of antiproliferative agents, analgesics, and monoamine transporter modulators .
Properties
IUPAC Name |
2-(3-phenylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBWSFTCFXMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586413 | |
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108715-56-6 | |
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 2-Nitrophenol
The primary route involves alkylation of 2-nitrophenol with 3-phenylpropyl bromide under basic conditions. Key steps include:
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Reagents : 2-Nitrophenol, 3-phenylpropyl bromide, cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).
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Mechanism : Nucleophilic substitution (SN₂) at the phenolic oxygen.
The reaction yields 2-(3-phenylpropoxy)nitrobenzene, isolated via silica gel chromatography (60–75% yield).
Catalytic Hydrogenation of Nitro Group
The nitro intermediate is reduced to the corresponding amine:
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Solvent : Methanol or ethanol at 25–50°C.
Post-reduction, the free base [2-(3-phenylpropoxy)phenyl]amine is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt (90–98% purity).
Reductive Amination Pathway
Intermediate Synthesis
An alternative approach starts with 2-hydroxyacetophenone:
Reductive Amination
The oxime undergoes hydrogenation:
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Conditions : 60–80°C in THF/MeOH (10:1), yielding the amine intermediate.
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Salt Formation : Treatment with HCl gas in diethyl ether produces the hydrochloride salt (85–90% yield).
Alternative Pathways
Diazotization and Reduction (Patent CN102531953A)
A patented method employs diazotization of 2-(3-phenylpropoxy)aniline:
Microwave-Assisted Synthesis
Emerging protocols use microwave irradiation to accelerate alkylation:
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Conditions : 2-Nitrophenol, 3-phenylpropyl bromide, K₂CO₃, DMF, 100°C, 30 minutes.
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Yield : 78% for the nitro intermediate, with 90% reduction efficiency.
Comparative Analysis of Methods
Optimization Strategies
Catalyst Selection
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpropoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology
In biological research, the compound is used to investigate its effects on cellular processes and pathways. It serves as a model compound to study the interaction of amine-containing molecules with biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Comparisons
The table below compares key structural features, physicochemical properties, and pharmacological activities of [2-(3-Phenylpropoxy)phenyl]amine hydrochloride with its analogs:
Key Observations:
Positional Isomerism: The positional isomer [3-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 17399-25-6) shares the same molecular formula but differs in the phenylpropoxy group’s attachment position (3- vs. 2-position). This minor structural variation can significantly alter binding affinity and metabolic stability in biological systems .
Heterocyclic Core: The quinoline derivative N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine exhibits potent antiproliferative activity (IC₅₀ values <10 μM against multiple cancer cell lines) . The planar quinoline core enhances intercalation with DNA or protein targets, a feature absent in the simpler benzene-based target compound.
Amine Substituents : Replacing the primary amine with a pyrrolidine ring (as in 1-(2-(3-Phenylpropoxy)ethyl)pyrrolidine HCl ) shifts pharmacological activity toward Mu opioid receptor binding, highlighting the role of tertiary amines in receptor interactions .
Pharmacodynamic and Kinetic Considerations
- Antiproliferative Activity: The quinoline derivative’s IC₅₀ values (2.56–3.67 μM) surpass those of simpler phenylpropoxy-amines, emphasizing the role of heterocyclic cores in enhancing potency .
- Receptor Binding : The pyrrolidine analog’s affinity for Mu opioid receptors (Ki ~40 nM) suggests that bulky amine substituents improve receptor interaction compared to primary amines .
- Metabolic Stability : The phenylpropoxy group’s electron-rich aromatic system may reduce oxidative metabolism compared to alkyl chains (e.g., heptyloxy), prolonging half-life .
Biological Activity
Overview
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride, with the molecular formula C15H18ClNO, is a compound that has garnered attention in both chemical and biological research due to its unique structural features. This compound is primarily utilized in scientific studies to explore its interactions with biological systems and its potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 2-(3-Phenylpropoxy)aniline with hydrochloric acid. The preparation process includes:
- Synthesis of 2-(3-Phenylpropoxy)aniline : This intermediate is created by reacting 3-phenylpropyl bromide with aniline in the presence of a base, such as potassium carbonate.
- Formation of Hydrochloride Salt : The resulting aniline derivative is treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. This compound is believed to modulate various cellular pathways, influencing processes such as inflammation and cell signaling.
Pharmacological Applications
Research indicates that this compound exhibits anti-inflammatory and immunosuppressive activities. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines like IL-1β and TNFα, suggesting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly reduced the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) when stimulated by lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in conditions characterized by excessive inflammation .
- In Vivo Studies : In animal models, administration of this compound prior to LPS exposure resulted in decreased levels of inflammatory markers in serum, indicating a protective effect against LPS-induced inflammation.
Comparative Analysis
When compared to similar compounds, this compound stands out due to its balance of stability and reactivity. For instance, while other phenolic compounds may exhibit similar anti-inflammatory properties, they often lack the same degree of specificity or potency in targeting inflammatory pathways.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(3-Phenylpropoxy)aniline | Intermediate for synthesis | Moderate anti-inflammatory |
| 3-Phenylpropylamine | Simple amine structure | Low anti-inflammatory |
| Phenylpropoxybenzene | Basic phenolic compound | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
